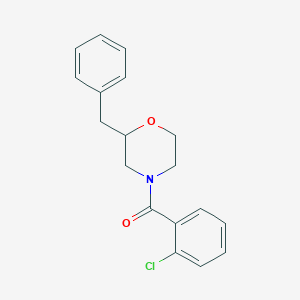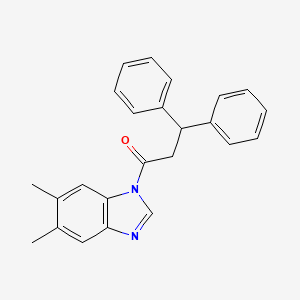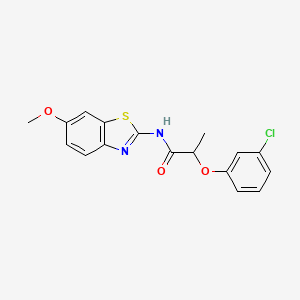
2-benzyl-4-(2-chlorobenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-4-(2-chlorobenzoyl)morpholine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the morpholine family of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industries.
作用機序
The mechanism of action of 2-benzyl-4-(2-chlorobenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
実験室実験の利点と制限
The advantages of using 2-benzyl-4-(2-chlorobenzoyl)morpholine in lab experiments include its high potency and selectivity for HDAC inhibition, its ability to inhibit cancer cell growth, and its potential applications in drug development. However, there are also limitations to its use, including its relatively low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-benzyl-4-(2-chlorobenzoyl)morpholine. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another area of interest is the investigation of the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, there is a need for further studies to investigate the safety and toxicity of the compound, particularly in animal models.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations, but it has shown promise as a potential candidate for drug development and other scientific applications.
合成法
The synthesis of 2-benzyl-4-(2-chlorobenzoyl)morpholine involves the reaction of 2-chlorobenzoyl chloride with benzylamine in the presence of morpholine. This reaction results in the formation of the target compound, which can be purified by recrystallization. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
2-benzyl-4-(2-chlorobenzoyl)morpholine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
特性
IUPAC Name |
(2-benzylmorpholin-4-yl)-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-16(17)18(21)20-10-11-22-15(13-20)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBHFRSGSJAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide](/img/structure/B6025249.png)
![N-benzyl-4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B6025258.png)

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]propanamide](/img/structure/B6025284.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6025292.png)
![1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)
![3-(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6025322.png)
![N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6025330.png)
![[(2S)-1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-pyrrolidinyl]methanol](/img/structure/B6025336.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6025339.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6025341.png)
